molecular formula C17H19N3O2S B13114167 3-Ethoxy-2-methyl-N-(2-(thiophen-2-yl)ethyl)-2H-indazole-6-carboxamide CAS No. 919107-77-0

3-Ethoxy-2-methyl-N-(2-(thiophen-2-yl)ethyl)-2H-indazole-6-carboxamide

Cat. No.: B13114167
CAS No.: 919107-77-0
M. Wt: 329.4 g/mol
InChI Key: HBHVBGQCZZYKGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-2-methyl-N-(2-(thiophen-2-yl)ethyl)-2H-indazole-6-carboxamide is a synthetic organic compound that belongs to the indazole class of chemicals This compound is characterized by its complex structure, which includes an indazole core, an ethoxy group, a methyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2-methyl-N-(2-(thiophen-2-yl)ethyl)-2H-indazole-6-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable ketone or aldehyde.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Methyl Group: The methyl group can be added through a methylation reaction using methyl iodide or dimethyl sulfate.

    Incorporation of the Thiophene Ring: The thiophene ring can be attached through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane derivative.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a suitable amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization strategies.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-methyl-N-(2-(thiophen-2-yl)ethyl)-2H-indazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens, nucleophiles, and electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine, nucleophilic substitution using sodium azide or potassium cyanide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: As a probe for studying biological processes and as a potential lead compound for drug discovery.

    Medicine: As a candidate for the development of new therapeutic agents targeting specific diseases.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-methyl-N-(2-(thiophen-2-yl)ethyl)-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-N-(2-(thiophen-2-yl)ethyl)-2H-indazole-6-carboxamide: Lacks the ethoxy group, which may affect its chemical properties and biological activity.

    3-Ethoxy-2-methyl-2H-indazole-6-carboxamide:

    3-Ethoxy-2-methyl-N-(2-phenylethyl)-2H-indazole-6-carboxamide: Contains a phenyl group instead of a thiophene ring, which may alter its chemical behavior and biological effects.

Uniqueness

3-Ethoxy-2-methyl-N-(2-(thiophen-2-yl)ethyl)-2H-indazole-6-carboxamide is unique due to the presence of both the ethoxy group and the thiophene ring, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups may enhance its reactivity, stability, and biological activity compared to similar compounds.

Properties

CAS No.

919107-77-0

Molecular Formula

C17H19N3O2S

Molecular Weight

329.4 g/mol

IUPAC Name

3-ethoxy-2-methyl-N-(2-thiophen-2-ylethyl)indazole-6-carboxamide

InChI

InChI=1S/C17H19N3O2S/c1-3-22-17-14-7-6-12(11-15(14)19-20(17)2)16(21)18-9-8-13-5-4-10-23-13/h4-7,10-11H,3,8-9H2,1-2H3,(H,18,21)

InChI Key

HBHVBGQCZZYKGU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C=CC(=CC2=NN1C)C(=O)NCCC3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.